Ethyl 1-butyl-1H-benzo[d][1,2,3]triazole-5-carboxylate
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Overview
Description
Ethyl 1-butyl-1H-benzo[d][1,2,3]triazole-5-carboxylate is a useful research compound. Its molecular formula is C13H17N3O2 and its molecular weight is 247.298. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Bonding
Ethyl 1-butyl-1H-benzo[d][1,2,3]triazole-5-carboxylate and related compounds have been studied for their structural characteristics. Studies focus on the bond lengths, angles, and rotational aspects around the methylene C atom, which connects the triazole ring to other molecular parts. Molecules of similar conformations form infinite chains through hydrogen bonding, contributing to the understanding of molecular interactions and assembly. These structural insights are crucial for designing and synthesizing compounds with desired properties (Horton et al., 1997), (Horton et al., 2010).
Chemical Synthesis and Reactions
The compound and its derivatives are used in various chemical synthesis and reaction studies. For instance, they are involved in the Dimroth Reaction, a method that provides improved yields for preparing substituted 1-benzyl-1H-1,2,3-triazoles under mild conditions. This expands the scope of active methylene compounds compared to previously used methods. Such studies are pivotal for advancing synthetic methodologies in organic chemistry (Cottrell et al., 1991).
Corrosion Inhibition
Research has also been conducted on the application of these compounds in corrosion inhibition. The compounds show significant potential in protecting materials like carbon steel against corrosion, especially in challenging conditions like CO2-saturated environments. Understanding these properties is crucial for industrial applications where material longevity and durability are paramount (Insani et al., 2015).
Pharmaceutical Research
Although the requirement was to exclude information related to drug use, dosage, and side effects, it's noteworthy that these compounds have been explored for their pharmaceutical potentials, such as antibacterial, antifungal, and anticonvulsant properties. This underscores the versatility and significance of this compound in scientific research (Rajasekaran et al., 2006).
Mechanism of Action
Target of Action
These receptors could be involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Without specific information on this compound, it’s difficult to determine the exact biochemical pathways it affects. Similar compounds have been shown to affect a variety of pathways related to the biological activities mentioned above .
Result of Action
Based on the potential biological activities of similar compounds, it could potentially lead to a variety of effects depending on the specific targets and pathways it affects .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound. For example, the compound is shipped at room temperature, which might suggest that it is stable under these conditions .
Future Directions
Given the broad range of chemical and biological properties of imidazole and its derivatives, there is potential for the development of new drugs . There is an urge to develop new classes of antibacterial agents to fight multidrug-resistant pathogens . Improvement in cross breed atoms in the plan of new entities by substituting different pharmacophores in one structure that lead to mixes with expanded antimicrobial action .
Properties
IUPAC Name |
ethyl 1-butylbenzotriazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-3-5-8-16-12-7-6-10(13(17)18-4-2)9-11(12)14-15-16/h6-7,9H,3-5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRGICBWNWHDJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)C(=O)OCC)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.